3-Aminopiperidine-2,6-dione hydrochloride

概要

説明

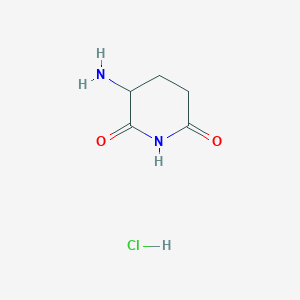

3-Aminopiperidine-2,6-dione hydrochloride: is an organic compound with the molecular formula C5H9ClN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including thalidomide analogs .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopiperidine-2,6-dione hydrochloride typically involves the following steps :

Starting Material: The synthesis begins with L-Glutamine.

Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tertiary butoxycarbonyl-L-Glutamine.

Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyldiimidazole, the protected L-Glutamine cyclizes to form N-tertiary butoxycarbonyl-3-aminopiperidine-2,6-dione.

Deprotection: The protected intermediate is then deprotected in an acidic medium to yield 3-Aminopiperidine-2,6-dione, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.

Purification: Using crystallization and filtration techniques to obtain high-purity product.

Quality Control: Ensuring the final product meets stringent purity and quality standards through rigorous testing.

化学反応の分析

Types of Reactions: 3-Aminopiperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Produces imides and other oxidized derivatives.

Reduction: Yields various amine derivatives.

Substitution: Forms substituted piperidine derivatives.

科学的研究の応用

Pharmaceutical Applications

3-Aminopiperidine-2,6-dione hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals:

- Lenalidomide and Pomalidomide : These are immunomodulatory drugs used primarily for treating multiple myeloma and certain types of lymphoma. The compound is a key building block in their synthesis, contributing to their efficacy against drug-resistant forms of cancer .

| Drug | Use | Market Potential |

|---|---|---|

| Lenalidomide | Multiple Myeloma treatment | Annual sales ~ $1 billion |

| Pomalidomide | Treatment for lenalidomide-resistant patients | Significant market presence |

Biocatalytic Applications

Recent studies highlight the potential of 3-Aminopiperidine-2,6-dione as a biosynthetic intermediate. Research indicates that microbial biocatalysts can utilize this compound to produce valuable chemicals through enzymatic processes. For example, specific enzymes have been shown to convert related compounds into 3-Aminopiperidine-2,6-dione under varying conditions, suggesting its utility in sustainable chemical production .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis process of this compound demonstrated a yield of up to 94% under modified reaction conditions. Adjustments included varying the amount of triethylamine and reflux time, which significantly improved the efficiency of the reaction .

Case Study 2: Enzymatic Conversion

Another investigation explored the use of engineered enzymes for the conversion of simpler substrates into 3-Aminopiperidine-2,6-dione. The study revealed that adding adenosine triphosphate (ATP) enhanced the conversion rates, showcasing the compound's potential role in biocatalysis for pharmaceutical applications .

作用機序

The mechanism of action of 3-Aminopiperidine-2,6-dione hydrochloride, particularly in its role as a precursor to thalidomide analogs, involves binding to the protein cereblon. This binding inhibits the production of tumor necrosis factor-alpha, interleukin 6, and other cytokines, leading to anti-inflammatory and immunomodulatory effects . The compound also affects angiogenesis by modulating vascular endothelial growth factor pathways .

類似化合物との比較

Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.

Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.

Pomalidomide: Another thalidomide analog used in the treatment of multiple myeloma.

Uniqueness: 3-Aminopiperidine-2,6-dione hydrochloride is unique due to its specific role as an intermediate in the synthesis of these potent pharmaceuticals. Its chemical structure allows for versatile modifications, making it a valuable compound in medicinal chemistry .

生物活性

3-Aminopiperidine-2,6-dione hydrochloride (3AP) is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anti-cancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3AP is characterized by its piperidine ring structure, which includes an amine group at position 3 and two carbonyl groups at positions 2 and 6. Its chemical formula is with a molecular weight of 164.59 g/mol. The hydrochloride salt form enhances its solubility in water, facilitating various biological applications.

Anti-Cancer Properties

Research indicates that 3AP exhibits significant anti-cancer activity across multiple cancer cell lines, including:

- Prostate Cancer

- Leukemia

- Multiple Myeloma

One of the proposed mechanisms by which 3AP inhibits cancer cell growth is through the inhibition of DNA synthesis by blocking the enzyme benzoate, which is essential for cellular proliferation . Additionally, studies suggest that 3AP possesses antiangiogenic properties, potentially hindering the formation of new blood vessels that tumors require for growth. It may also reduce the expression of tumor necrosis factor-alpha (TNF-α), an inflammatory molecule involved in cancer cell survival.

The precise mechanisms through which 3AP exerts its biological effects are still under investigation. However, key points include:

- Inhibition of DNA Synthesis : By blocking enzymes critical to DNA replication.

- Antiangiogenic Effects : Inhibiting new blood vessel formation.

- Reduction of Inflammatory Markers : Lowering TNF-α levels can lead to decreased tumor growth and survival.

Research Findings and Case Studies

A summary of notable studies involving 3AP is presented below:

| Study | Findings |

|---|---|

| Study on Prostate Cancer Cells | Demonstrated significant inhibition of cell proliferation with IC50 values in micromolar range. |

| Investigation on Multiple Myeloma | Showed reduced viability of cancer cells and potential synergy with existing chemotherapeutic agents. |

| Antiangiogenic Assays | Indicated a marked decrease in endothelial cell migration and tube formation in vitro. |

Case Study: Prostate Cancer

In a recent study, prostate cancer cells treated with 3AP exhibited a dose-dependent reduction in viability. The study utilized various concentrations of 3AP and assessed cell proliferation using MTT assays. The results indicated that higher concentrations led to significant decreases in cell growth compared to untreated controls.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 3-Aminopiperidine-2,6-dione hydrochloride, and how are intermediates characterized?

Methodological Answer:

this compound is synthesized via a two-step process starting from Cbz-L-glutamine. First, Cbz-L-glutamine undergoes carbodiimide-mediated cyclization (using CDI in THF under reflux) to yield Cbz-aminoglutarimide. The Cbz protecting group is then removed via hydrogenolysis (50–60 psi H₂, 10% Pd/C, HCl) to form the free base, which is isolated as the hydrochloride salt .

Intermediate Characterization:

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity by verifying proton environments and coupling patterns.

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Q. Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

Post-synthesis purification typically involves:

- Flash Column Chromatography: Using gradients of polar solvents (e.g., ethyl acetate/hexane) to separate impurities.

- Recrystallization: Ethanol or water-ethanol mixtures are common solvents for obtaining high-purity crystalline products .

- HPLC: For analytical validation, especially when synthesizing derivatives for biological applications .

Q. Advanced: How is this compound utilized in the design of Proteolysis-Targeting Chimeras (PROTACs)?

Methodological Answer:

The compound serves as a cereblon (CRBN)-binding moiety in PROTACs, enabling targeted protein degradation. Key steps include:

Linker Design: Attach a polyethylene glycol (PEG) or alkyl chain to the piperidine-dione core to connect the CRBN ligand to an E3 ligase recruiter (e.g., VHL or MDM2 ligands).

Amide Coupling: Use HATU/DIPEA or EDC/HOBt in DMF to conjugate the linker to the E3 ligase ligand.

Validation: Assess degradation efficiency via Western blotting and cellular potency assays (e.g., IC₅₀ in tumor regression models) .

Critical Consideration:

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during characterization of 3-Aminopiperidine-2,6-dione derivatives?

Methodological Answer:

- NMR Discrepancies:

- Deuteration Solvent Effects: Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variations.

- Dynamic Processes: Use variable-temperature NMR to detect tautomerism or conformational exchange broadening signals.

- MS Anomalies:

Q. Advanced: What strategies are employed to enhance the stability of this compound in aqueous solutions for in vitro assays?

Methodological Answer:

- pH Buffering: Maintain solutions at pH 3–4 (using acetate buffers) to prevent hydrolysis of the piperidine-dione ring.

- Lyophilization: Store the compound as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use.

- Chelating Agents: Add EDTA (1 mM) to mitigate metal-catalyzed degradation .

Q. Basic: What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist.

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

Q. Advanced: How does structural modification of this compound influence its neosubstrate recruitment in immunomodulatory drug development?

Methodological Answer:

- Fluoro-Substitution: Introducing fluorine at the 4-position (as in pomalidomide) enhances cereblon binding affinity and selectivity for IKZF1/3 degradation.

- Aminomethyl Additions: Modifications at the isoindolinone ring (e.g., 5-aminomethyl) improve solubility and pharmacokinetic profiles.

- Validation: Use X-ray crystallography to map ligand-cereblon interactions and SPR assays to quantify binding kinetics .

Q. Basic: What analytical techniques are essential for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Employ reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., d₄-thalidomide) for calibration.

- UV-Vis Spectroscopy: Monitor absorbance at 220–230 nm (amide bond π→π* transitions) for rapid quantification in purified samples .

Q. Advanced: How can researchers optimize reaction yields in the synthesis of 3-Aminopiperidine-2,6-dione-based PROTACs?

Methodological Answer:

- Coupling Reagents: Replace HATU with COMU for reduced epimerization in amide bond formation.

- Solvent Screening: Test DMF vs. dichloromethane (DCM) to minimize side reactions.

- Temperature Control: Conduct reactions at 0–4°C to stabilize reactive intermediates (e.g., active esters) .

Q. Advanced: What computational tools are used to predict the binding mode of 3-Aminopiperidine-2,6-dione derivatives with cereblon?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model ligand interactions with cereblon’s β-hairpin loop.

- Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate ΔG binding and rank derivatives .

特性

IUPAC Name |

3-aminopiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPULGHBTPQLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947609 | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2686-86-4, 24666-56-6 | |

| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamimide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。